REACTION_CXSMILES
|
[CH:1]([O:4][C:5]1[CH:6]=[CH:7][C:8]([CH:11]=O)=[N:9][CH:10]=1)([CH3:3])[CH3:2].[C:13]([O-])([O-])=O.[K+].[K+].[N+](=C(P(=O)(OC)OC)C(=O)C)=[N-]>CO.CCOC(C)=O>[C:11]([C:8]1[CH:7]=[CH:6][C:5]([O:4][CH:1]([CH3:3])[CH3:2])=[CH:10][N:9]=1)#[CH:13] |f:1.2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC=1C=CC(=NC1)C=O
|
Name
|
|
Quantity
|
1.67 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C(C(C)=O)P(OC)(OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at r.t. over the weekend the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed consecutively with NaHCO3 solution and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Name
|
|
Type
|
|
Smiles
|
C(#C)C1=NC=C(C=C1)OC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |